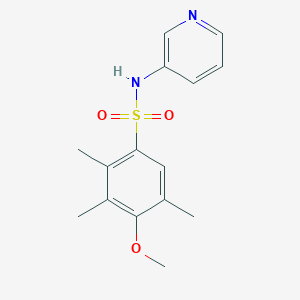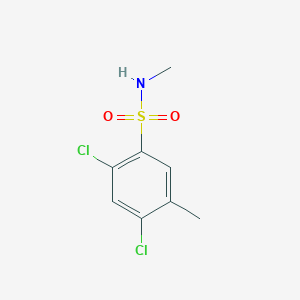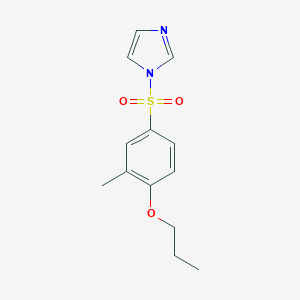
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, also known as HPMBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its anti-inflammatory, analgesic, and antipyretic properties, and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is in the field of drug discovery, where it has been shown to have potent anti-inflammatory and analgesic effects. N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response. By inhibiting the production of prostaglandins, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antipyretic effects, which means that it can reduce fever. N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is its high yield and purity, which makes it ideal for use in lab experiments. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is its relatively high cost, which may limit its use in some lab experiments.
Orientations Futures
There are many potential future directions for N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide research. One area of research that is particularly promising is the development of new drugs based on N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide. By modifying the chemical structure of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide, it may be possible to develop new drugs with even more potent anti-inflammatory and analgesic effects. In addition, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide may have potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Overall, N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a compound with great potential for scientific research, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and 3-hydroxypropylamine. The reaction is typically carried out in anhydrous conditions, and the resulting product is purified using chromatography techniques. The yield of N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is typically high, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
Nom du produit |
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H17NO4S |
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-8-10(4-5-11(9)16-2)17(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3 |
Clé InChI |
IMCOQEMQWMYJNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
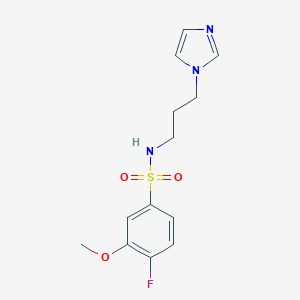
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
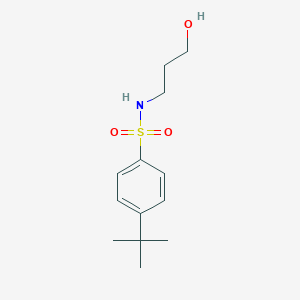
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
